7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluoro-3-oxa-9-azabicyclo[331]nonane hydrochloride is a fluorinated bicyclic compound with a heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable difluorinated compound with an appropriate heterocyclic precursor under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride can be used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used as a probe or inhibitor in studies involving enzyme activity or receptor binding. Its unique structure can help elucidate biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved pharmacokinetic properties. Its fluorinated nature can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride
7,7-Difluoro-3-oxa-8-azabicyclo[3.3.1]nonane hydrochloride
Uniqueness: 7,7-Difluoro-3-oxa-9-azabicyclo[331]nonane hydrochloride is unique due to its specific fluorination pattern and bicyclic structure, which can impart distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
2231674-41-0 |
---|---|
Molecular Formula |
C7H12ClF2NO |
Molecular Weight |
199.62 g/mol |
IUPAC Name |
7,7-difluoro-3-oxa-9-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C7H11F2NO.ClH/c8-7(9)1-5-3-11-4-6(2-7)10-5;/h5-6,10H,1-4H2;1H |
InChI Key |
XGDOMOSNUBHGOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(N2)CC1(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.